molecular formula C16H15N3O2S2 B2410571 N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE CAS No. 878696-76-5

N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE

Cat. No.: B2410571
CAS No.: 878696-76-5
M. Wt: 345.44
InChI Key: PPWUMQDAVKOTTD-UHFFFAOYSA-N
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Description

N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a thienopyrimidine moiety, and a sulfanylacetamide linkage, which collectively contribute to its distinctive chemical properties.

Scientific Research Applications

N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the thienopyrimidine core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions where a methoxy group is introduced to a phenyl ring.

    Formation of the sulfanylacetamide linkage: This can be accomplished by reacting the thienopyrimidine derivative with a suitable acetamide precursor in the presence of a sulfur source, such as thiourea or elemental sulfur.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Cleaved sulfanyl derivatives.

    Substitution: Functionalized methoxyphenyl derivatives.

Mechanism of Action

The mechanism of action of N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and influencing biochemical pathways.

    Interacting with cellular components: Affecting cell signaling, proliferation, and apoptosis.

    Inhibiting or activating specific proteins: Leading to changes in cellular functions and responses.

Comparison with Similar Compounds

N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETAMIDE can be compared with other similar compounds, such as:

    N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETONITRILE: Differing by the presence of an acetonitrile group instead of an acetamide group.

    N-(3-METHOXYPHENYL)-2-({6-METHYLTHIENO[2,3-D]PYRIMIDIN-4-YL}SULFANYL)ACETIC ACID: Differing by the presence of an acetic acid group instead of an acetamide group.

Properties

IUPAC Name

N-(3-methoxyphenyl)-2-(6-methylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-6-13-15(17-9-18-16(13)23-10)22-8-14(20)19-11-4-3-5-12(7-11)21-2/h3-7,9H,8H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPWUMQDAVKOTTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC(=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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